molecular formula C7H16N2 B13528013 (2s)-2-(Pyrrolidin-1-yl)propan-1-amine CAS No. 878155-52-3

(2s)-2-(Pyrrolidin-1-yl)propan-1-amine

Cat. No.: B13528013
CAS No.: 878155-52-3
M. Wt: 128.22 g/mol
InChI Key: GUHQLUWDOMXRGQ-ZETCQYMHSA-N
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Description

(2s)-2-(Pyrrolidin-1-yl)propan-1-amine is a chemical compound with a molecular formula of C7H16N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-(Pyrrolidin-1-yl)propan-1-amine typically involves the reaction of pyrrolidine with a suitable precursor, such as (S)-2-chloropropan-1-amine. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with careful control of reaction parameters to maintain high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-(Pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2s)-2-(Pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2s)-2-(Pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2s)-2-(Pyrrolidin-1-yl)butan-1-amine
  • (2s)-2-(Pyrrolidin-1-yl)ethan-1-amine
  • (2s)-2-(Pyrrolidin-1-yl)pentan-1-amine

Uniqueness

(2s)-2-(Pyrrolidin-1-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activity.

Properties

CAS No.

878155-52-3

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(2S)-2-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3/t7-/m0/s1

InChI Key

GUHQLUWDOMXRGQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN)N1CCCC1

Canonical SMILES

CC(CN)N1CCCC1

Origin of Product

United States

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